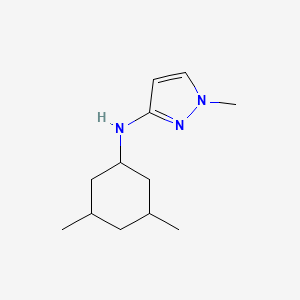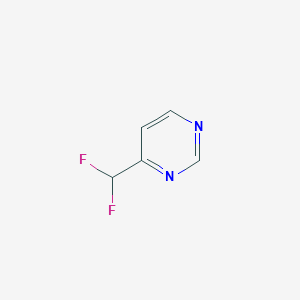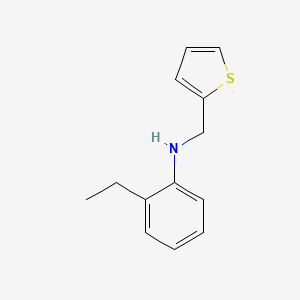
5-Bromo-2-difluoromethanesulfonylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-difluoromethanesulfonylaniline is a chemical compound with the molecular formula C₇H₆BrF₂NO₂S and a molecular weight of 286.09 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of dibrominated amino silica gel as a brominating reagent, with iron trifluoromethanesulfonate acting as a catalyst and halogenated hydrocarbons as solvents . This method is noted for its high selectivity and efficiency, making it suitable for industrial-scale production.
Industrial Production Methods
Industrial production of 5-Bromo-2-difluoromethanesulfonylaniline often employs environmentally friendly processes that minimize waste and reduce environmental impact. The use of recyclable reagents and catalysts, such as dibrominated amino silica gel and iron trifluoromethanesulfonate, ensures high yields and product purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-difluoromethanesulfonylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and difluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, such as Suzuki–Miyaura coupling . Conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted aniline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
5-Bromo-2-difluoromethanesulfonylaniline has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-difluoromethanesulfonylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: This compound shares similar structural features but differs in its substitution pattern, leading to distinct chemical properties and reactivity.
5-Bromo-2-methylindole: Another related compound, which has a different core structure but similar bromine substitution.
Uniqueness
5-Bromo-2-difluoromethanesulfonylaniline is unique due to its combination of bromine and difluoromethanesulfonyl groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and high selectivity .
Propiedades
Fórmula molecular |
C7H6BrF2NO2S |
|---|---|
Peso molecular |
286.10 g/mol |
Nombre IUPAC |
5-bromo-2-(difluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H6BrF2NO2S/c8-4-1-2-6(5(11)3-4)14(12,13)7(9)10/h1-3,7H,11H2 |
Clave InChI |
QPKWUGFYEUVILJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)N)S(=O)(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one](/img/structure/B13304087.png)








![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13304159.png)
![Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate](/img/structure/B13304165.png)
